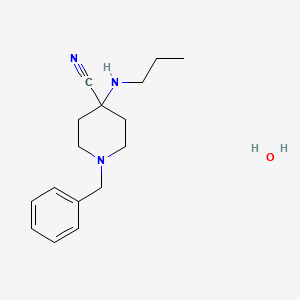
2,4,6-Trinitrophenol--6,7-dimethoxyisoquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline (1/1) is a complex compound formed by the combination of 2,4,6-trinitrophenol and 6,7-dimethoxyisoquinoline in a 1:1 ratio. 2,4,6-Trinitrophenol, also known as picric acid, is a polynitrated aromatic compound widely used in various applications, including explosives and chemical analysis. 6,7-Dimethoxyisoquinoline is an isoquinoline derivative known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline involves the following steps:
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control.
Synthesis of 6,7-Dimethoxyisoquinoline: This compound can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative in the presence of an acid catalyst.
Combination of 2,4,6-Trinitrophenol and 6,7-Dimethoxyisoquinoline: The two compounds are combined in a 1:1 molar ratio under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline would involve scaling up the laboratory synthesis methods. This includes:
- Large-scale nitration of phenol to produce 2,4,6-trinitrophenol.
- Industrial synthesis of 6,7-dimethoxyisoquinoline using optimized reaction conditions.
- Combining the two compounds in a controlled environment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in both components can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metals and other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to the biological activities of its components.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline involves:
Molecular Targets: The nitro groups in 2,4,6-trinitrophenol can interact with various biological molecules, leading to oxidative stress and cellular damage.
Pathways Involved: The compound can induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A less nitrated derivative of 2,4,6-trinitrophenol with similar chemical properties but lower reactivity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of 6,7-dimethoxyisoquinoline with different biological activities.
Uniqueness
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline is unique due to the combination of the highly reactive 2,4,6-trinitrophenol and the biologically active 6,7-dimethoxyisoquinoline. This combination results in a compound with both chemical reactivity and potential biological applications, making it valuable for various research and industrial purposes.
Properties
CAS No. |
34951-08-1 |
|---|---|
Molecular Formula |
C17H14N4O9 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
6,7-dimethoxyisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H11NO2.C6H3N3O7/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,1-2H3;1-2,10H |
InChI Key |
FYTCNPXLHLELRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11968501.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)



![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)

![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
